1-Propyl-1H-pyrazole-3-carboxylic acid CAS 957301-89-2 properties
1-Propyl-1H-pyrazole-3-carboxylic acid CAS 957301-89-2 properties
The following technical monograph provides an in-depth analysis of 1-Propyl-1H-pyrazole-3-carboxylic acid (CAS 957301-89-2). This guide is structured to serve drug discovery scientists and process chemists, focusing on the compound's utility as a pharmacophore scaffold, its synthesis challenges (specifically regioselectivity), and its physicochemical profile.
A Versatile Scaffold for Medicinal Chemistry & Agrochemical Discovery
Executive Summary
1-Propyl-1H-pyrazole-3-carboxylic acid (CAS 957301-89-2) is a functionalized heterocyclic building block essential for the synthesis of bioactive small molecules. Belonging to the class of N-alkylated pyrazoles, it serves as a critical intermediate in the development of pharmaceuticals (e.g., sildenafil analogs, COX-2 inhibitors) and agrochemicals (SDHI fungicides). Its structural value lies in the propyl group , which offers a specific lipophilic profile (LogP modulation) distinct from methyl or ethyl analogs, enhancing membrane permeability without introducing excessive steric bulk.
Chemical Identity & Physicochemical Profile
This section consolidates the fundamental data required for analytical verification and formulation.
| Property | Data |
| CAS Number | 957301-89-2 |
| IUPAC Name | 1-Propyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| SMILES | CCCN1C=CC(=N1)C(=O)O |
| Appearance | White to off-white crystalline solid |
| Melting Point | 67 – 70 °C (Lit.) |
| Predicted pKa | ~3.5 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Synthetic Routes & Process Chemistry
The synthesis of 1-Propyl-1H-pyrazole-3-carboxylic acid presents a classic problem in heterocyclic chemistry: Regiocontrol .
The Regioselectivity Challenge
When alkylating the parent 1H-pyrazole-3-carboxylate, two isomers are possible due to annular tautomerism:
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N1-Alkylation (Desired): Yields the 1-propyl-3-carboxylate.
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N2-Alkylation (Undesired): Yields the 1-propyl-5-carboxylate (often misidentified).
The following diagram illustrates the synthetic workflow and the decision logic required to maximize the yield of the desired N1-isomer.
Figure 1: Synthetic workflow emphasizing the separation of N-alkylation regioisomers.
Expert Insight: Optimizing Regioselectivity
To favor the formation of the 1-propyl-3-carboxylate (Target) over the 5-carboxylate isomer:
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Base Selection: Use mild bases like Cs₂CO₃ or K₂CO₃ in acetone rather than strong bases like NaH. Strong bases create a "naked" anion that is less discriminating, often increasing the ratio of the N2 (5-carboxylate) impurity.
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Solvent Effects: Non-polar solvents or those that encourage tight ion-pairing can influence the site of alkylation. However, DMF is standard for solubility.
Experimental Protocols
The following protocols are designed for self-validation . The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.
Protocol A: Synthesis via Alkylation & Hydrolysis
Step 1: Alkylation of Ethyl 1H-pyrazole-3-carboxylate
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Setup: In a 250 mL round-bottom flask, dissolve Ethyl 1H-pyrazole-3-carboxylate (10.0 mmol) in anhydrous DMF (20 mL).
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Base Addition: Add K₂CO₃ (15.0 mmol, 1.5 eq) and stir at room temperature for 15 minutes.
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Alkylation: Dropwise add 1-Iodopropane (12.0 mmol, 1.2 eq).
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Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Checkpoint: You should observe two spots. The higher Rf spot is typically the N1-alkylated product (3-carboxylate) due to lower polarity compared to the 5-carboxylate.
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Workup: Quench with water (100 mL), extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography to isolate the major isomer.
Step 2: Saponification to Free Acid
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Reaction: Dissolve the purified ester (from Step 1) in THF:Water (1:1) (20 mL). Add LiOH·H₂O (3.0 eq).
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Conditions: Stir at room temperature for 3 hours (or 50°C for 1 hour).
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Workup: Acidify the solution to pH ~2-3 using 1N HCl. The product often precipitates as a white solid.
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Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, dry, and concentrate.
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Validation: Check melting point (Target: 67-70°C). If MP is significantly higher (>150°C), suspect the formation of the 5-carboxylic acid isomer or incomplete hydrolysis.
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Structural Activity Relationship (SAR) & Applications
Why choose the Propyl group? In drug design, the transition from Methyl → Ethyl → Propyl allows for precise tuning of physicochemical properties.
Figure 2: SAR decision tree for N-substituent selection.
Key Applications:
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PDE5 Inhibitors: The pyrazole-3-carboxylic acid core is a structural homolog to the scaffold found in Sildenafil (Viagra). The propyl group mimics the steric occupancy of the propyl/ethoxy groups in established PDE inhibitors.
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Agrochemicals: Used as a precursor for amide-linked fungicides where the lipophilic tail aids in cuticular penetration of plant leaves.
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Fragment-Based Drug Discovery (FBDD): The acid moiety serves as a "handle" for amide coupling, allowing the rapid generation of libraries targeting kinases or GPCRs.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Statement | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Precautionary Measures:
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PPE: Nitrile gloves and safety goggles are mandatory.
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Inhalation: Handle in a fume hood to avoid dust inhalation (H335).
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard ambient conditions.
References
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Sigma-Aldrich. Safety Data Sheet: 1-Propyl-1H-pyrazole-3-carboxylic acid.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 56965696 (Propylpyrazole carboxylic acid derivatives).
- European Journal of Medicinal Chemistry.Synthesis and pharmacological study of 1-alkyl-3-aryl-pyrazole derivatives.
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Organic Chemistry Portal. Synthesis of Pyrazoles.
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Combi-Blocks. Product Specification: 1-Propyl-1H-pyrazole-3-carboxylic acid.
